molecular formula C5H4BrNO2 B1283113 1-(3-Bromoisoxazol-5-yl)ethanone CAS No. 76596-53-7

1-(3-Bromoisoxazol-5-yl)ethanone

Cat. No. B1283113
Key on ui cas rn: 76596-53-7
M. Wt: 189.99 g/mol
InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
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Patent
US06525202B2

Procedure details

A mixture of dibromoformaldoxime(which was obtained in Example 116) (32.5 g, 160.2 mmol), 3-butyn-one (13.41 g, 197 mmol), potassium carbonate (11 g, 80.1 mmol), and methylene chloride (300 mL) was stirred at ambient temperature for 20 hours. The slurry was then treated with aqueous hydrochloric acid (2N, 200 mL) and extracted with methylene chloride. The combined organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (ethyl acetate/hexanes 5/95) gave a white solid (16.76 g, 56% yield); 1H NMR (300 MHz, CDCl3) δ 2.62 (s, 3H), 6.97 (s, 1H).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
13.41 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2](Br)=[N:3][OH:4].[CH3:6][C:7](=[O:10])[C:8]#[CH:9].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:8]([C:7](=[O:10])[CH3:6])[O:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
BrC(=NO)Br
Name
Quantity
13.41 g
Type
reactant
Smiles
CC(C#C)=O
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by flash chromatography (ethyl acetate/hexanes 5/95)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=NOC(=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.76 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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